molecular formula C7H11ClN2S B13226436 4-(3-Chloro-2,2-dimethylpropyl)-1,2,3-thiadiazole

4-(3-Chloro-2,2-dimethylpropyl)-1,2,3-thiadiazole

Cat. No.: B13226436
M. Wt: 190.69 g/mol
InChI Key: IJDNNSNGWRBVJB-UHFFFAOYSA-N
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Description

4-(3-Chloro-2,2-dimethylpropyl)-1,2,3-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of a chloro-substituted dimethylpropyl group attached to the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-2,2-dimethylpropyl)-1,2,3-thiadiazole typically involves the reaction of 3-chloro-2,2-dimethylpropanol with thiosemicarbazide under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the thiadiazole ring. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-2,2-dimethylpropyl)-1,2,3-thiadiazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiadiazole derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Chloro-2,2-dimethylpropyl)-1,2,3-thiadiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic effects.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-2,2-dimethylpropyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2,2-dimethyl-1-propanol: A precursor in the synthesis of 4-(3-Chloro-2,2-dimethylpropyl)-1,2,3-thiadiazole.

    3-Chloro-2,2-dimethylpropionyl chloride: Another related compound used in organic synthesis.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a chloro-substituted dimethylpropyl group with a thiadiazole ring sets it apart from other similar compounds, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H11ClN2S

Molecular Weight

190.69 g/mol

IUPAC Name

4-(3-chloro-2,2-dimethylpropyl)thiadiazole

InChI

InChI=1S/C7H11ClN2S/c1-7(2,5-8)3-6-4-11-10-9-6/h4H,3,5H2,1-2H3

InChI Key

IJDNNSNGWRBVJB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CSN=N1)CCl

Origin of Product

United States

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